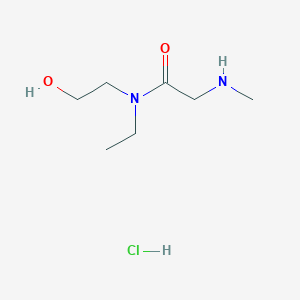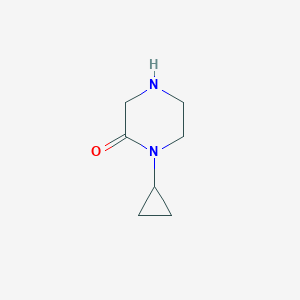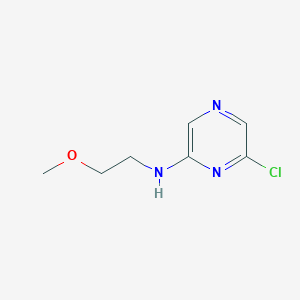![molecular formula C12H13FO4 B1442132 3-(3-Fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[3.2.1]octan-3-OL CAS No. 1313254-77-1](/img/structure/B1442132.png)
3-(3-Fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[3.2.1]octan-3-OL
Overview
Description
“3-(3-Fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[3.2.1]octan-3-OL” is a chemical compound with the CAS Number: 1313254-77-1 . It has a molecular weight of 240.23 and its IUPAC name is (1R,3R,5S)-3-(3-fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[3.2.1]octan-3-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13FO4/c13-8-1-7(2-9(14)3-8)12(15)4-10-6-16-11(5-12)17-10/h1-3,10-11,14-15H,4-6H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Chemical Transformations
- Synthesis of derivatives using cycloaddition and Grignard reaction, with applications in studying the development of Sorghum bicolor (Barbosa et al., 2005).
- Preparation of 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids as dipeptide isosteres from tartaric acid and α-amino acids (Guarna et al., 1999).
- Synthesis of novel octulosonic acid derivatives found in Smallanthus sonchifolius (Takenaka & Ono, 2003).
Applications in Material Science
- Use of a bicyclic lactone derived from cellulose for the synthesis of new δ-sugar amino acid, with potential in peptidomimetics (Defant et al., 2011).
Applications in Organic Chemistry
- The study of bicyclo[3.2.1]octa-3,6-dien-2-yl cations for understanding the stability of antiaromatic compounds (Volz & Shin, 2006).
- Synthesis of C(9)—C(13) fragment of acutiphycin from levoglucosan as part of natural product synthesis (Miftakhov et al., 2001).
- Desymmetrization by ring-closing metathesis to produce 6,8-dioxabicyclo[3.2.1]octanes (Burke et al., 1999).
Miscellaneous Applications
- Synthesis of chiral 1,2-diols and related compounds for biological activities via stepwise ring fission of 5-alkyl-6,8-dioxabicyclo[3.2.1]octane skeleton (Masaki et al., 1986).
- Synthesis of polysaccharides involving ring-opening polymerization of a bicyclic acetal derived from 3,4-dihydro-2H-pyran-2-carbaldehyde (Okada et al., 1982).
Safety And Hazards
The compound has several hazard statements: H302, H315, and H319 . This means it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation. The precautionary statements are P305+P351+P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
3-(3-fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO4/c13-8-1-7(2-9(14)3-8)12(15)4-10-6-16-11(5-12)17-10/h1-3,10-11,14-15H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYGBFCVBIBNMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COC(O2)CC1(C3=CC(=CC(=C3)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[3.2.1]octan-3-OL | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1442051.png)
![3-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}propanoic acid](/img/structure/B1442052.png)
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1442055.png)


![4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1442060.png)


![N-[2-(Aminomethyl)phenyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B1442066.png)
![4-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1442067.png)
![5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1442069.png)
